molecular formula C9H14O4 B8619927 1,3-Dioxane-5-carboxylic acid, 5-ethenyl-2,2-dimethyl-

1,3-Dioxane-5-carboxylic acid, 5-ethenyl-2,2-dimethyl-

Cat. No. B8619927
M. Wt: 186.20 g/mol
InChI Key: DMFXELXNQPXPLO-UHFFFAOYSA-N
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Patent
US09062092B2

Procedure details

A solution of 2,2-dimethyl-5-vinyl-[1,3]dioxane-5-carboxylic acid ethyl ester (150 mg, 0.7 mmol) in tetrahydrofuran (3 mL) was stirred at 5° C. under nitrogen. A solution of lithium hydroxide monohydrate (59 mg, 1.4 mmol) in water (1 mL) was added and the reaction mixture was stirred at 5° C. for 30 minutes and then at room temperature for 5 hours. Methanol (0.5 mL) was added to give a clear solution and the reaction mixture was stirred at room temperature for 22 hours. The solvent was evaporated. Water (2 mL) was added to the residue and the solution was acidified to pH 2 with 2 M hydrochloric acid. Brine was added and the mixture was extracted with ethyl acetate. The organic extracts were combined, washed with brine. The organic extract was separated, washed with water (×5), and brine. The organic solution was filtered through a hydrophobic frit and the filtrate was evaporated to afford the title compound (117 mg, 90%) as a colorless oil. 1H NMR (300 MHz, CDCl3) δ 1.44 (s, 3H), 1.49 (s, 3H), 3.91 (d, J=12.0 Hz, 2H), 4.32 (d, J=12.0 Hz, 2H), 5.30 (d, J=17.8 Hz, 1H), 5.35 (d, J=10.7 Hz, 1H), 5.76 (dd, J=17.8, 10.7 Hz, 1H). LCMS (m/z) 185.1 [M−H], Tr=1.26 min.
Name
2,2-dimethyl-5-vinyl-[1,3]dioxane-5-carboxylic acid ethyl ester
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
59 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Yield
90%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1([CH:14]=[CH2:15])[CH2:11][O:10][C:9]([CH3:13])([CH3:12])[O:8][CH2:7]1)=[O:5])C.O.[OH-].[Li+].CO>O1CCCC1.O>[CH3:12][C:9]1([CH3:13])[O:10][CH2:11][C:6]([CH:14]=[CH2:15])([C:4]([OH:5])=[O:3])[CH2:7][O:8]1 |f:1.2.3|

Inputs

Step One
Name
2,2-dimethyl-5-vinyl-[1,3]dioxane-5-carboxylic acid ethyl ester
Quantity
150 mg
Type
reactant
Smiles
C(C)OC(=O)C1(COC(OC1)(C)C)C=C
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
lithium hydroxide monohydrate
Quantity
59 mg
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0.5 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 5° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
to give a clear solution
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for 22 hours
Duration
22 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
Water (2 mL) was added to the residue
ADDITION
Type
ADDITION
Details
Brine was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with brine
EXTRACTION
Type
EXTRACTION
Details
The organic extract
CUSTOM
Type
CUSTOM
Details
was separated
WASH
Type
WASH
Details
washed with water (×5), and brine
FILTRATION
Type
FILTRATION
Details
The organic solution was filtered through a hydrophobic frit
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1(OCC(CO1)(C(=O)O)C=C)C
Measurements
Type Value Analysis
AMOUNT: MASS 117 mg
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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